molecular formula C24H23NO2 B594059 (6-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone CAS No. 1307803-44-6

(6-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone

Cat. No.: B594059
CAS No.: 1307803-44-6
M. Wt: 357.4 g/mol
InChI Key: OTRCAWIVHSQWPC-UHFFFAOYSA-N
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Description

JWH 018 6-hydroxyindole metabolite is a minor monohydroxylated urinary metabolite of JWH 018, a synthetic cannabinoid. JWH 018 is a WIN 55,212-2 derivative that acts as a mildly selective agonist of the peripheral cannabinoid receptor (CB2) . This compound is primarily used in forensic and toxicological research to understand the metabolism and effects of synthetic cannabinoids.

Mechanism of Action

Target of Action

The primary target of the JWH 018 6-hydroxyindole metabolite is the peripheral cannabinoid receptor, also known as the CB2 receptor . The CB2 receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

The JWH 018 6-hydroxyindole metabolite acts as a mildly selective agonist of the CB2 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the JWH 018 6-hydroxyindole metabolite binds to the CB2 receptor, activating it .

Pharmacokinetics

The JWH 018 6-hydroxyindole metabolite is a minor monohydroxylated urinary metabolite of JWH 018 . This suggests that it is produced in the body through the process of monohydroxylation, which involves the addition of a hydroxyl group (OH) to the JWH 018 molecule

Result of Action

The activation of the CB2 receptor by the JWH 018 6-hydroxyindole metabolite can result in various molecular and cellular effects. These may include changes in pain sensation, reduction of inflammation, and modulation of immune response . .

Action Environment

The action, efficacy, and stability of the JWH 018 6-hydroxyindole metabolite can be influenced by various environmental factors. These may include the presence of other substances in the body, the physiological state of the individual, and the specific environment within the body where the metabolite is acting. For example, factors such as pH, temperature, and the presence of other molecules can all potentially influence the action of the metabolite .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 018 6-hydroxyindole metabolite involves the hydroxylation of JWH 018. The reaction typically requires specific conditions to ensure the selective hydroxylation at the 6-position of the indole ring. Common reagents used in this process include oxidizing agents such as cytochrome P450 enzymes .

Industrial Production Methods

the synthesis would likely involve similar hydroxylation reactions under controlled conditions to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

JWH 018 6-hydroxyindole metabolite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of the hydroxylation reaction is JWH 018 6-hydroxyindole metabolite itself. Further reactions can lead to glucuronidation, forming glucuronide conjugates .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JWH 018 6-hydroxyindole metabolite is unique due to its specific hydroxylation at the 6-position of the indole ring. This modification can influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for studying the metabolism and effects of synthetic cannabinoids .

Properties

IUPAC Name

(6-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-2-3-6-14-25-16-22(20-13-12-18(26)15-23(20)25)24(27)21-11-7-9-17-8-4-5-10-19(17)21/h4-5,7-13,15-16,26H,2-3,6,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRCAWIVHSQWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=C1C=C(C=C2)O)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017770
Record name JWH-018 6-hydroxyindole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1307803-44-6
Record name JWH-018 6-hydroxyindole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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